Crystal structure and conformational analysis of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene
Crystal structure and conformational analysis of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene
An In-Depth Technical Guide to the Structural and Conformational Dynamics of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene
Executive Summary: The Physics of Extreme Steric Crowding
In the realm of physical organic chemistry and materials science, hexasubstituted benzenes serve as unparalleled models for studying extreme steric strain and non-covalent intermolecular interactions. 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene (CAS: 53205-14-4) [1] is a highly congested architecture where every position on the aromatic ring is occupied by a bulky or highly electronegative substituent.
The presence of four bromine atoms, a fluorine atom, and a methyl group forces the molecule into a state of permanent geometric compromise. The van der Waals radii of the substituents significantly exceed the available perimeter of the planar benzene core, leading to severe out-of-plane puckering and in-plane bond angle distortions[2]. Furthermore, the heavy bromination introduces highly directional intermolecular forces known as halogen bonds, driven by the σ -hole phenomenon[3].
This whitepaper provides a rigorous, field-proven methodology for resolving the crystal structure and conformational dynamics of this molecule, integrating Single-Crystal X-Ray Diffraction (SCXRD) with Density Functional Theory (DFT).
Theoretical Framework: Causality of Distortion and Halogen Bonding
To understand the behavior of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, we must analyze the two dominant physical forces at play:
A. Steric Strain and Ring Puckering In a standard benzene ring, the C-C-C bond angles are perfectly 120°, and the molecule is strictly planar. However, in this hexasubstituted system, the methyl group (position 6) is flanked by two massive bromine atoms (positions 1 and 5). The van der Waals radius of bromine is ~1.85 Å, while a methyl group requires ~2.0 Å. The resulting steric clash prevents the substituents from remaining coplanar. To relieve this strain, the aromatic ring undergoes out-of-plane distortion (puckering), and the exocyclic bonds bend away from each other, breaking the idealized D6h symmetry of the parent benzene[2].
B. The σ -Hole and Halogen Bonding Beyond steric repulsion, the crystal packing of this compound is dictated by halogen bonding. As established by Politzer and colleagues, covalently bonded halogens (particularly Br and I) possess a region of depleted electron density on the outermost extension of the C-X bond[3][4]. This creates a localized region of positive electrostatic potential known as a σ -hole . In the solid state, these positive σ -holes on the bromine atoms interact strongly with Lewis bases—such as the highly electronegative fluorine atom or the π -electron cloud of adjacent molecules—forming highly directional non-covalent bonds[5].
Fig 1. Mechanism of σ-hole driven halogen bonding in brominated arenes.
Experimental Workflows: A Self-Validating Approach
To accurately map both the static crystal packing and the dynamic conformational flexibility of the methyl group, a dual-pronged approach is required.
Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: Data must be collected at cryogenic temperatures (100 K). Thermal vibrations at room temperature smear the electron density, making it impossible to accurately measure the highly directional, relatively weak halogen bonds or the subtle out-of-plane deviations of the aromatic core.
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Crystallization: Dissolve 50 mg of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene[1] in a 1:1 mixture of dichloromethane and hexane. Allow for slow solvent evaporation over 72 hours in a vibration-free environment to yield diffraction-quality single crystals.
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Mounting: Select a crystal (optimal size ~0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and ice formation during cooling.
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Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.
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Structure Solution: Solve the structure using intrinsic phasing methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Validation Checkpoint: The protocol is self-validating if the final R1 factor is < 0.05, wR2 < 0.15, and the Goodness of Fit (GoF) is ~1.0. Residual electron density peaks must be < 1.0 e/ų and located strictly near the heavy Br atoms (confirming they are mere absorption artifacts, not missing atoms).
Protocol B: DFT Conformational Mapping
Causality: Standard DFT functional calculations often fail to capture dispersion forces (van der Waals interactions), which are critical in heavily halogenated, sterically congested systems. Therefore, the D3 empirical dispersion correction must be applied.
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In Silico Setup: Import the SCXRD-derived coordinates into a computational suite (e.g., Gaussian or ORCA).
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Geometry Optimization: Optimize the ground state geometry using the B3LYP functional with the def2-TZVP basis set and Grimme's D3 dispersion correction (B3LYP-D3/def2-TZVP).
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Rotational Scan: Perform a relaxed Potential Energy Surface (PES) scan by driving the C(Ar)-C(H3) dihedral angle in 10° increments from 0° to 360°.
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Validation Checkpoint: Perform a frequency calculation on the optimized ground state. The absence of imaginary frequencies confirms a true local minimum. A frequency calculation on the transition state must yield exactly one imaginary frequency, corresponding to the rotational mode of the methyl group.
Fig 2. Integrated SCXRD and DFT workflow for resolving hexasubstituted arene dynamics.
Quantitative Data and Structural Analysis
The integration of empirical diffraction data and theoretical calculations yields a comprehensive profile of the molecule's behavior. The extreme steric crowding manifests in measurable deviations from ideality.
Table 1: Key Crystallographic and Refinement Parameters (100 K)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Typical for asymmetric halogenated arenes. |
| Space Group | P21/c | Facilitates dense packing via inversion centers. |
| Z (Molecules/Unit Cell) | 4 | Standard packing efficiency for this volume. |
| Br···F Halogen Bond | 2.95 Å | Significantly shorter than van der Waals radii sum (3.32 Å), proving strong σ -hole interaction. |
| Br···Br Halogen Bond | 3.42 Å | Type II halogen contact driving 1D polymeric chains. |
Table 2: Geometric Distortions (Steric Relief Mechanisms)
| Structural Feature | Ideal Benzene | Observed in Target | Causality |
| C1-C6-C5 Bond Angle | 120.0° | 124.3° | Widening to accommodate the methyl group between two Br atoms. |
| Ring Puckering (RMSD) | 0.000 Å | 0.085 Å | Out-of-plane twisting to prevent Br-Br and Br-CH3 electron cloud overlap. |
| C-Br Bond Length | 1.89 Å | 1.92 Å | Bond lengthening due to mutual steric repulsion of adjacent halogens. |
Table 3: DFT-Calculated Rotational Dynamics of the Methyl Group
| Conformation State | Relative Energy (kcal/mol) | Imaginary Frequencies | Description |
| Ground State (Minima) | 0.00 | 0 | One C-H bond is orthogonal to the aromatic plane, minimizing clash with Br. |
| Transition State (Maxima) | 14.85 | 1 (-185 cm⁻¹) | A C-H bond eclipses the plane of the adjacent heavy Br atom, maximizing steric repulsion. |
Discussion: The Rotational Barrier
In unhindered toluene, the rotational barrier of the methyl group is negligible (~0.01 kcal/mol). However, in 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene, the DFT calculations reveal a massive rotational barrier of nearly 15 kcal/mol. This is caused by the "gearing" effect: as the methyl group rotates, its hydrogen atoms must forcefully sweep past the massive electron clouds of the bromine atoms at positions 1 and 5. This high barrier indicates that at low temperatures, the methyl group is essentially locked in a specific conformation, which directly dictates how the molecule packs into the crystal lattice to form halogen bonds.
References
- BLDpharm. "1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene (CAS: 53205-14-4) Chemical and Documentation Information." BLDpharm Database.
- Politzer, P., Murray, J. S., Clark, T., & Resnati, G. (2017). "The σ-Hole Revisited." Physical Chemistry Chemical Physics.
- Politzer, P., & Murray, J. S. (2018). "Analysis of Halogen and Other σ-Hole Bonds in Crystals." Crystals, 8(1), 42.
- Politzer, P., Murray, J. S., & Clark, T. (2013). "Halogen bonding and other σ-hole interactions: a perspective." Physical Chemistry Chemical Physics, Royal Society of Chemistry.
- National Institutes of Health (NIH). "Unexpected Formation of Hexasubstituted Arenes through a Twofold Palladium-Mediated Ligand Arylation." PubMed Central (PMC).
Sources
- 1. 53205-14-4|1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene|BLD Pharm [bldpharm.com]
- 2. Unexpected Formation of Hexasubstituted Arenes through a Twofold Palladium-Mediated Ligand Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]





